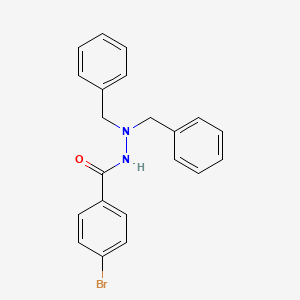

N',N'-dibenzyl-4-bromobenzohydrazide

Description

N',N'-Dibenzyl-4-bromobenzohydrazide is a benzohydrazide derivative characterized by two benzyl groups attached to the hydrazide nitrogen and a para-bromo substituent on the benzene ring. Its molecular formula is C₂₁H₁₈BrN₂O, with a molecular weight of 385.29 g/mol. This compound is synthesized through alkylation of 4-bromobenzohydrazide with benzyl halides, a distinct route compared to condensation-based methods used for benzylidene analogues . Benzohydrazides are renowned for their versatility in medicinal chemistry and materials science, acting as ligands in coordination chemistry and exhibiting antimicrobial, anticancer, and antioxidant activities .

Properties

Molecular Formula |

C21H19BrN2O |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

N',N'-dibenzyl-4-bromobenzohydrazide |

InChI |

InChI=1S/C21H19BrN2O/c22-20-13-11-19(12-14-20)21(25)23-24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25) |

InChI Key |

SJSQSVJBUOIARB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromobenzohydrazide

The foundational step involves converting 4-bromobenzoic acid to its hydrazide derivative. A widely adopted procedure involves:

- Acid Chloride Formation : Reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux to generate 4-bromobenzoyl chloride.

- Hydrazide Synthesis : Treating the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in methanol or ethanol.

Reaction Scheme :

$$

\text{4-Bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Bromobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Bromobenzohydrazide}

$$

Optimization Insights

- Catalyst Use : Addition of DMF (0.1 eq) accelerates acid chloride formation.

- Safety Note : Excess SOCl₂ must be removed via distillation or azeotropic drying to prevent side reactions.

N,N-Dibenzylation of 4-Bromobenzohydrazide

Alkylation with Benzyl Halides

The hydrazide undergoes N-alkylation using benzyl bromide or chloride under basic conditions:

- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (DMF, THF).

- Stoichiometry : 2.2–2.5 equivalents of benzyl bromide ensure complete dialkylation.

- Conditions : 12–24 hours at 60–80°C under inert atmosphere.

Reaction Scheme :

$$

\text{4-Bromobenzohydrazide} + 2 \text{BnBr} \xrightarrow{\text{Base}} \text{N',N'-Dibenzyl-4-bromobenzohydrazide}

$$

Yield and Purification

- Typical Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

- Challenges : Over-alkylation is mitigated by controlled benzyl halide addition.

Alternative Pathways: One-Pot Synthesis

Direct Coupling Using Carbodiimides

A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or CDI to couple 4-bromobenzoic acid directly with dibenzylhydrazine:

- Activation : 4-Bromobenzoic acid is activated with CDI in THF at 0°C.

- Coupling : Reaction with dibenzylhydrazine at room temperature for 6–8 hours.

Advantages : Avoids isolated hydrazide intermediates, streamlining synthesis.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Direct Coupling |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Overall Yield | 60–70% | 70–82% |

| Byproduct Formation | Moderate (HCl, SO₂) | Low |

| Scalability | High | Moderate |

Key Observations :

- The acid chloride method is preferred for large-scale synthesis due to reagent availability.

- Direct coupling offers higher atom economy but requires costly carbodiimides.

Mechanistic Considerations

Alkylation Kinetics

Solvent Effects

- Polar Aprotic Solvents : DMF enhances alkylation rates by stabilizing transition states.

- Ether Solvents : THF provides milder conditions for heat-sensitive substrates.

Troubleshooting and Optimization

Common Issues

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-4-bromobenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles under suitable conditions.

Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.

Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like glacial acetic acid.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Condensation Reactions: Hydrazones are the major products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

N’,N’-dibenzyl-4-bromobenzohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-amylase.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. For example, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of starch into glucose and maltose . This inhibition can help manage blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Impact of Substituents on Physicochemical Properties

- Planarity and Crystallinity: Benzylidene derivatives (e.g., ) exhibit near-planar structures (dihedral angle <5°), favoring dense crystal packing and higher melting points.

- Electronic Effects : The para-bromo substituent in all listed compounds withdraws electron density via inductive effects, stabilizing the hydrazide moiety and influencing reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.